3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 588676-90-8
VCID: VC3789533
InChI: InChI=1S/C9H4ClFO2S/c10-7-6-4(11)2-1-3-5(6)14-8(7)9(12)13/h1-3H,(H,12,13)
SMILES: C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)O)F
Molecular Formula: C9H4ClFO2S
Molecular Weight: 230.64 g/mol

3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid

CAS No.: 588676-90-8

Cat. No.: VC3789533

Molecular Formula: C9H4ClFO2S

Molecular Weight: 230.64 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid - 588676-90-8

Specification

CAS No. 588676-90-8
Molecular Formula C9H4ClFO2S
Molecular Weight 230.64 g/mol
IUPAC Name 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid
Standard InChI InChI=1S/C9H4ClFO2S/c10-7-6-4(11)2-1-3-5(6)14-8(7)9(12)13/h1-3H,(H,12,13)
Standard InChI Key RMXOFPIRXDWBGE-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)O)F
Canonical SMILES C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)O)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Identification

The compound's systematic IUPAC name is 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid, reflecting its substitution pattern on the benzothiophene scaffold. Key identifiers include:

PropertyValueSource
CAS Registry Number588676-90-8
Molecular FormulaC9H4ClFO2S\text{C}_9\text{H}_4\text{ClFO}_2\text{S}
Molecular Weight230.64 g/mol
SMILES NotationC1=CC(=C2C(=C1)SC(=C2Cl)C(=O)O)F
InChI KeyRMXOFPIRXDWBGE-UHFFFAOYSA-N

Synthesis and Manufacturing

Industrial Production

Commercial suppliers such as ChemBridge Corporation offer the compound with a purity of 90%, indicating scalable synthesis protocols . Key process considerations include:

  • Temperature Control: Reactions often proceed in hot acetonitrile or DMF.

  • Purification: Column chromatography or recrystallization from polar solvents .

Physicochemical Properties

1H^1\text{H} NMR (DMSO-d6_6, 300 MHz) :

Signal (δ\delta, ppm)MultiplicityAssignment
7.85–7.75mH-5, H-6, H-7 (aromatic)
7.45ddH-5' (coupled to F)
13.1bsCOOH

Predicted Collision Cross Sections (CCS) :

Adductm/zCCS (Ų)
[M+H]+^+230.96773141.7
[M+Na]+^+252.94967154.9

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (as indicated by NMR solvent choice) .

  • Stability: Stable at room temperature but susceptible to decarboxylation under strong acidic/basic conditions .

Applications and Research Directions

Pharmaceutical Intermediates

The compound’s scaffold is a potential building block for:

  • Kinase Inhibitors: Halogenated benzothiophenes are explored in cancer therapy.

  • Antimicrobial Agents: Fluorine and chlorine enhance membrane permeability .

Materials Science

  • Organic Semiconductors: Electron-withdrawing groups improve charge transport.

  • Ligands in Catalysis: Carboxylic acid functionality enables metal coordination .

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